Choline gluconate
Description
Contextualization within Quaternary Ammonium (B1175870) Salts and Organic Acid Chemistry
Choline (B1196258) gluconate is classified as a quaternary ammonium salt. atamankimya.com Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. atamankimya.comeuropa.eu In the case of choline, the nitrogen is bonded to three methyl groups and a hydroxyethyl (B10761427) group. chemcess.com This structure imparts properties such as surfactant activity and, in some cases, antimicrobial effects. solubilityofthings.commdpi.com The positive charge on the choline cation is balanced by a negatively charged anion, which in this instance is gluconate. europa.eu
Gluconate is the conjugate base of gluconic acid, an organic acid. wikipedia.org Gluconic acid is a mild, non-toxic carboxylic acid derived from the oxidation of glucose. geeksforgeeks.org It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid. geeksforgeeks.org The salts of gluconic acid, known as gluconates, are formed when the acidic proton of the carboxylic acid group is replaced by a cation. atamanchemicals.com Gluconate's chemical structure, with its multiple hydroxyl groups and a carboxylate group, allows it to chelate metal ions effectively. wikipedia.org The combination of a quaternary ammonium cation with an organic acid anion places choline gluconate at the intersection of these two important classes of chemical compounds, influencing its physical and chemical behavior, including its solubility and potential applications. solubilityofthings.com
Overview of Choline's Biochemical Roles and Gluconate's Chemical Significance
Choline is an essential nutrient vital for numerous biological functions. wikipedia.orgmedicalnewstoday.com It serves as a precursor for the synthesis of several crucial molecules:
Phospholipids (B1166683): Choline is a key component of phosphatidylcholine and sphingomyelin, which are essential structural components of all cell membranes. nih.govbritannica.com
Acetylcholine (B1216132): It is a precursor for the neurotransmitter acetylcholine, which is critical for muscle control, memory, and other nervous system functions. wikipedia.orgnih.gov
Betaine (B1666868): Choline can be oxidized to form betaine, which acts as a methyl donor in important metabolic pathways. nih.gov
Although the human body can synthesize small amounts of choline, dietary intake is necessary to meet the body's needs. wikipedia.org
Gluconate , derived from gluconic acid, possesses significant chemical properties. Gluconic acid and its salts are naturally found in fruits, honey, and wine. wikipedia.orggeeksforgeeks.org A key characteristic of the gluconate anion is its ability to form stable chelates with various metal cations, including Ca²⁺, Fe²⁺, and Al³⁺. wikipedia.org This chelating ability makes it useful in various industrial applications, such as in cleaning products to dissolve mineral deposits. wikipedia.org In aqueous solutions, gluconic acid exists in equilibrium with its cyclic esters, glucono-delta-lactone. geeksforgeeks.orgatamanchemicals.com
Research Perspectives on this compound as a Chemical Entity
Research into this compound explores its potential applications, often stemming from the synergistic or combined properties of its components. One significant area of investigation is its use as an ionic liquid (IL). sciforum.netchristinamonroe.ca Ionic liquids are salts with low melting points, and choline-based ILs are of particular interest due to their potential for lower toxicity and biodegradability. mdpi.commdpi.com
Studies have investigated the use of this compound in formulations to enhance the solubility of poorly water-soluble drugs. sciforum.net For instance, research has shown that a formulation containing this compound could amorphize the crystalline structure of methotrexate, a drug with low aqueous solubility, potentially improving its bioavailability. sciforum.net Furthermore, choline-based ionic liquids with natural anions like gluconate are being explored as additives in agricultural formulations to improve the effectiveness of herbicides. researchgate.net The surfactant properties of the choline cation combined with the biocompatibility of the gluconate anion make it a candidate for various applications in drug delivery and material science. solubilityofthings.comrsc.org
A patent from 1954 describes a method for preparing this compound by reacting molecular proportions of gluconic acid with choline. google.com This historical context, combined with current research, highlights the long-standing interest in this compound and its evolving applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅NO₇ | solubilityofthings.com |
| Molecular Weight | 299.32 g/mol | |
| Appearance | White crystalline solid | solubilityofthings.com |
| Hygroscopicity | Hygroscopic | solubilityofthings.com |
| Solubility | Likely highly polar and soluble in water | solubilityofthings.com |
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C5H14NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5-7/h2-5,7-11H,1H2,(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRGESBUBDIIB-JJKGCWMISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-30-2 | |
| Record name | Choline gluconate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLINE GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M607MGJ8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Choline Gluconate
Established Pathways for Choline (B1196258) Gluconate Synthesis
Two primary methods for the synthesis of choline gluconate are the direct reaction of gluconic acid with a choline base and the reaction of a gluconic acid lactone with choline. google.com
Direct Reaction of Gluconic Acid with Choline Base
A straightforward and convenient method for preparing this compound involves the direct combination of molecular proportions of gluconic acid and choline base. google.com This acid-base neutralization reaction readily proceeds at room temperature. For instance, mixing theoretical amounts of gluconic acid (often available as a 50% solution) and choline results in a reaction that is typically complete within a few hours. google.com To enhance the palatability of the final product, a slight excess of gluconic acid may be employed. google.com The resulting product is a viscous, slightly yellow, odorless syrup that is soluble in water, glycerine, and diluted alcohols but insoluble in ether and chloroform. google.com
Synthesis via Gluconolactone and Choline
An alternative synthetic route involves the reaction between a lactone of gluconic acid, such as delta-gluconolactone, and choline. google.com This method can also be performed at room temperature, with the reaction reaching completion in about 12 hours. google.com The process can be expedited by heating the mixture on a water bath at 100°C. google.com For example, mixing choline bicarbonate syrup with delta-gluconic acid lactone powder yields this compound. google.com This method is noted to produce a palatable, odorless syrup. google.com
Optimization Strategies in this compound Synthesis
To improve the yield, purity, and efficiency of this compound synthesis, various optimization strategies can be implemented. These include studying the reaction kinetics, selecting appropriate solvent systems, and utilizing effective purification techniques.
Reaction Kinetics and Equilibrium Studies
Understanding the kinetics and equilibrium of the synthesis reaction is crucial for optimization. While specific kinetic studies on this compound synthesis are not extensively detailed in the provided search results, general principles of esterification and salt formation reactions apply. The rate of reaction is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. researchgate.net For instance, in the synthesis involving gluconolactone, heating accelerates the reaction. google.com The reversible nature of the reaction between an acid and an alcohol to form an ester and water suggests that understanding the equilibrium constant is important for maximizing product yield. researchgate.net Isotope exchange at equilibrium can be a powerful tool to study the kinetic mechanism of related enzymatic reactions, such as the choline acetyltransferase reaction. nih.gov
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent can significantly impact reaction efficiency by influencing reactant solubility, reaction rates, and equilibrium position. chemrxiv.org For the direct reaction of gluconic acid and choline, water is a common solvent as gluconic acid is often supplied as an aqueous solution. google.com The product, this compound, is soluble in polar solvents like water and diluted alcohols. google.com The use of different solvent systems, including aqueous-organic biphasic systems or polar aprotic solvents, can enhance selectivity and conversion in related chemical transformations of sugars. rsc.org The properties of the solvent, such as polarity and hydrogen bonding capacity, can affect the stability of reactants and transition states, thereby influencing the reaction rate. chemrxiv.org
Purification Techniques for Enhanced Purity
After synthesis, purification is essential to obtain high-purity this compound. The resulting product is often a syrup which may contain unreacted starting materials or byproducts. google.com Common purification techniques in chemical synthesis include filtration, evaporation of the solvent, and chromatography. nih.gov For compounds like this compound, which are soluble in water and some organic solvents, techniques such as column chromatography can be effective in removing impurities like sugars and organic acids. nih.gov A multi-step purification strategy, often referred to as Capture, Intermediate Purification, and Polishing (CIPP), can be employed to achieve very high purity. sigmaaldrich.com This may involve a combination of techniques like affinity chromatography and size-exclusion chromatography to remove specific impurities and unwanted small molecules. sigmaaldrich.com
| Parameter | Direct Reaction with Choline Base | Synthesis via Gluconolactone |
| Reactants | Gluconic Acid, Choline Base | Gluconolactone, Choline |
| Reaction Time | A few hours at room temperature | ~12 hours at room temperature; shorter with heating |
| Temperature | Room Temperature | Room Temperature or 100°C |
| Product Form | Viscous, slightly yellow, odorless syrup | Palatable, odorless syrup |
Chemical Modification and Derivatization of this compound
This compound, a salt composed of a choline cation and a gluconate anion, possesses multiple functional groups that are amenable to chemical modification. The gluconate component offers a carboxylic acid group and five hydroxyl groups, while the choline component contains a primary hydroxyl group. These sites allow for a variety of chemical derivatizations, including the formation of esters, amides, prodrugs, conjugates, adducts, and co-crystals, enabling the modulation of its physicochemical and biological properties.
Synthesis of this compound Esters and Amides
The synthesis of esters and amides from this compound can be approached by targeting the functional groups on either the choline or the gluconate moiety. These derivatives are of interest for altering properties such as solubility, stability, and bioavailability.
The esterification of the hydroxyl groups on the gluconate backbone or the single hydroxyl group on choline can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. For instance, the synthesis of choline esters of various amino acids has been reported, typically involving the reaction of a protected amino acid with a choline halide. researchgate.netnih.gov A similar strategy could be envisioned for acylating the hydroxyl groups of the gluconate portion of this compound.
Conversely, the carboxyl group of gluconate is a prime candidate for forming esters and amides. Standard esterification procedures, such as Fischer esterification with an alcohol in the presence of an acid catalyst, could yield gluconate esters. More direct methods for forming amides involve the reaction of the gluconate carboxylate with an amine, often facilitated by a coupling agent or by activating the carboxylic acid. Research has shown that choline chloride can act as an efficient catalyst for the amidation of fatty acid methyl esters, suggesting its potential role in facilitating similar reactions involving the gluconate moiety. nih.gov This solvent-free, chemoselective method provides an environmentally friendly route to alkanolamides. nih.gov
While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the chemical principles are well-established. For example, the synthesis of choline esters of lipoic acid has been successfully demonstrated, involving the reaction of lipoic acid with a halogenated choline derivative. google.com This highlights the feasibility of creating ester linkages with the choline cation.
Table 1: Potential Synthetic Routes for this compound Esters and Amides
| Derivative Type | Target Moiety | Reagents & Conditions | Potential Product |
| Ester | Gluconate -OH | Acyl chloride or anhydride, base catalyst | Acylated this compound |
| Ester | Gluconate -COOH | Alcohol, acid catalyst (e.g., H₂SO₄) | Alkyl gluconate ester with choline counterion |
| Amide | Gluconate -COOH | Amine, coupling agent (e.g., DCC, EDC) | Gluconamide with choline counterion |
| Choline Ester | Choline -OH | Carboxylic acid, acid catalyst | Choline ester with gluconate counterion |
This table presents hypothetical synthetic pathways based on established organic chemistry principles and published research on analogous compounds.
Investigations into this compound Prodrugs and Conjugates
The development of prodrugs and bioconjugates is a key strategy in pharmaceutical sciences to enhance drug delivery, improve efficacy, and reduce toxicity. rsc.orgnih.gov this compound's structure is well-suited for such applications. A prodrug is an inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. mdpi.com
The gluconate portion of the molecule can be conjugated to a drug, for instance, through an ester linkage that is susceptible to hydrolysis by esterases in the body, thereby releasing the active pharmaceutical ingredient (API). mdpi.com The high water solubility and biocompatibility of the gluconate moiety make it an attractive carrier. Similarly, the choline component is recognized by choline transporters, which could potentially facilitate cellular uptake. drugbank.com
Research into polymer-drug conjugates has shown that attaching drugs to polymeric backbones can significantly improve their pharmacokinetic profiles. dovepress.com Choline-based polymers have been developed as carriers for various drugs, where the drug is either encapsulated or ionically bound as a counterion to the polymerized choline monomer. mdpi.comresearchgate.netdntb.gov.ua For example, a smart enzyme-responsive system was designed using a water-soluble prodrug of a choline-modified anticancer drug, which could be cleaved by butyrylcholinesterase (BChE) to release the active drug. mq.edu.au Another approach involves poly(choline phosphate) (PCP) based prodrugs, where an anticancer drug like doxorubicin (B1662922) is linked via an acid-labile bond, designed to be cleaved in the acidic environment of tumor cell endosomes. acs.org
These examples underscore the potential of using the choline and gluconate components as building blocks for sophisticated drug delivery systems. A drug could be conjugated to the gluconate moiety, with the choline part serving to enhance solubility and potentially target cells with high choline uptake, such as certain cancer cells. drugbank.com
Table 2: Examples of Choline and Gluconate in Prodrug/Conjugate Systems
| System Type | Carrier/Moiety | Drug/Payload | Linkage/Interaction | Research Finding | Citation |
| Polymer-Drug Conjugate | Poly(choline phosphate) | Doxorubicin | Acid-labile hydrazone bond | pH-responsive drug release in acidic tumor environments. | acs.org |
| Enzyme-Responsive Prodrug | Choline-modified Chlorambucil | Chlorambucil | Ester bond | Cleavage by butyrylcholinesterase (BChE) to release the active drug. | mq.edu.au |
| Polymer Carrier | Choline-based polymethacrylate | Cloxacillin, Ampicillin | Ionic counterion | Effective co-delivery and release of multiple antibiotics from a polymer matrix. | mdpi.com |
| Liposome Conjugate | Liposome | Gemcitabine-copper(II) gluconate | Complexation | Heat-triggered drug delivery from the liposomal formulation. | mdpi.com |
This table provides examples from the literature where choline or gluconate derivatives are used in the development of advanced drug delivery systems.
Formation of this compound Adducts and Co-crystals
Co-crystallization has emerged as a significant technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. numberanalytics.commdpi.com Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. google.com
This compound is an excellent candidate for forming co-crystals and other molecular adducts. The gluconate anion is rich in hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate oxygen atoms), while the choline cation also possesses a hydroxyl group capable of hydrogen bonding. This multiplicity of functional sites allows for the formation of robust supramolecular synthons with suitable co-former molecules. nih.gov
While specific studies on this compound co-crystals are not widely reported, extensive research on other choline salts, particularly choline chloride, provides a strong precedent. Choline chloride is a common component of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea, glycerol, or sugars). researchgate.netrsc.orgnih.gov These DESs themselves are a form of adduct and have been successfully used as media for the crystallization of novel salt or co-crystal forms of APIs. acs.orgresearchgate.net For instance, co-crystals of various APIs have been successfully precipitated from choline salt-based DESs. acs.org
Furthermore, patents describe the formation of co-crystals between other choline derivatives, such as choline alfoscerate, and APIs like curcumin, demonstrating improved stability and masked taste. google.com The methods for preparing co-crystals are varied and include solvent evaporation, slurry conversion, and mechanochemical grinding, which is considered an environmentally friendly "green" method. numberanalytics.comrsc.org Given the structural features of this compound, it is highly probable that it can form stable co-crystals with a wide range of pharmaceutically acceptable co-formers, offering a pathway to novel solid forms with tailored properties.
Table 3: Co-crystal Formation with Choline Salts
| Choline Salt | Co-former | Preparation Method | Outcome | Citation |
| Choline Alfoscerate | Curcumin | Solvent-based | Formation of a novel, stable co-crystal with a defined molar ratio. | google.com |
| Choline Chloride | Malonic Acid, etc. (as DES) | Solvent Evaporation | Precipitation of novel co-crystal or salt forms of various APIs. | acs.org |
| Choline Chloride | Epalrestat | Not specified | Novel co-crystal of the API with improved properties. | google.com |
| Choline Chloride | Catechol, Hydroquinone | DSC, XRD | Formation of new co-crystals within the deep eutectic system. | researchgate.net |
This table summarizes findings on co-crystal formation using various choline salts, illustrating the potential for this compound to act as a co-former.
Advanced Analytical and Structural Characterization of Choline Gluconate
Chromatographic Techniques for Analysis and Quantification
Chromatography is a fundamental tool for separating and quantifying the components of choline (B1196258) gluconate. Various techniques are utilized to analyze the choline cation, the gluconate anion, and related metabolites.
Gas Chromatography (GC) for Related Volatile Metabolites
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile metabolites related to choline. creative-proteomics.comsigmaaldrich.comthermofisher.com Since many choline metabolites are not inherently volatile, a derivatization step is usually required to increase their volatility. thermofisher.com A common two-step derivatization process involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com
This technique has been used to measure choline and its metabolites in biological tissues. nih.gov The process involves extraction, hydrolysis of choline esters to free choline, and subsequent derivatization to a volatile form for GC-MS analysis. nih.gov Static headspace GC-MS (SHS-GC-MS) is another approach for profiling complex volatile components. mdpi.com
Ion Chromatography for Ionic Components
Ion Chromatography (IC) is an ideal and widely used method for the separation and quantification of ionic species like choline and gluconate. rsc.orgunil.chalwsci.commetrohm.com This technique utilizes ion-exchange resins to separate ions based on their charge and size. alwsci.com
For the analysis of choline gluconate, IC can simultaneously determine the choline cation and the gluconate anion. mst.or.jpresearchgate.net Cation-exchange chromatography is used for choline, while anion-exchange chromatography is employed for gluconate. thermofisher.commetrohm.com Suppressed conductivity is a common detection method in IC, which enhances sensitivity by reducing the background conductivity of the eluent. thermofisher.commetrohm.com
A two-dimensional IC (2D-IC) system has been developed for the concurrent determination of inorganic anions and gluconate. researchgate.netchrom-china.com This method uses different columns and detectors in parallel to analyze both types of ions in a single run. researchgate.netchrom-china.com The detection limits for gluconate using such a system can be in the low µg/L range. researchgate.netchrom-china.com
Table 2: Example Ion Chromatography Parameters for Choline and Gluconate Analysis
| Parameter | Choline (Cation Analysis) | Gluconate (Anion Analysis) |
|---|---|---|
| Column | Cation-exchange (e.g., Dionex IonPac CS19) thermofisher.com | Anion-exchange (e.g., Ionpac AS18) researchgate.net |
| Eluent | Methanesulfonic acid or similar aqueous acid | Sodium hydroxide (B78521) or carbonate/bicarbonate buffer researchgate.net |
| Detection | Suppressed Conductivity thermofisher.comthermofisher.com | Suppressed Conductivity or Pulsed Amperometric Detection researchgate.net |
| Flow Rate | ~1.0 mL/min researchgate.net | ~1.0 mL/min researchgate.net |
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information about molecules in solution. creative-proteomics.comd-nb.info Both ¹H and ¹³C NMR are used to identify the different atoms within the choline and gluconate ions. unizar.esosti.gov
¹H NMR: The ¹H NMR spectrum of choline typically shows characteristic signals for the trimethylammonium protons and the two methylene (B1212753) groups. hmdb.ca For gluconate, the protons along the carbon chain give rise to a series of multiplets. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of both the choline and gluconate moieties. unizar.esscispace.com
2D NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the proton and carbon signals, confirming the structure of the compound. hmdb.ca ³¹P NMR can be used to identify phosphorylated choline metabolites. researchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Choline
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N(CH₃)₃ | ~3.2 | ~54.5 |
| N-CH₂ | ~3.5 | ~67.5 |
| HO-CH₂ | ~4.0 | ~56.0 |
Note: Chemical shifts can vary depending on the solvent and pH. hmdb.cahmdb.ca
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive method for identifying and quantifying this compound and its related compounds. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for polar molecules like choline. creative-proteomics.comresearchgate.net
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the parent ions, which provides structural information. nih.govbevital.no
Choline Fragmentation: The positive ion ESI mass spectrum of choline shows a prominent molecular ion [M]⁺ at m/z 104.1. massbank.eupnas.org In MS/MS analysis, a characteristic product ion at m/z 60 is often observed, corresponding to the trimethylamine (B31210) fragment. bevital.nomassbank.eu Another significant fragment is observed at m/z 58. massbank.eu
Gluconate Fragmentation: The fragmentation of gluconate in negative ion mode typically involves sequential losses of water (H₂O) and carbon dioxide (CO₂).
The analysis of these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices. nih.govmdpi.com
Table 4: Common Mass Fragments for Choline (Positive Ion Mode)
| m/z | Proposed Fragment |
|---|---|
| 104.1 | [C₅H₁₄NO]⁺ (Molecular Ion) massbank.eu |
| 86.0 | [M - H₂O]⁺ |
| 60.0 | [C₃H₈N]⁺ (Trimethylamine fragment) massbank.eu |
| 58.0 | [C₂H₄N]⁺ |
Source: MassBank accession MSBNK-IPB_Halle-PB001603 massbank.eu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum of this compound is dominated by features from its two constituent ions. The gluconate anion, with its multiple hydroxyl groups and a carboxylate terminus, gives rise to a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-H stretching vibrations from the alkyl chains of both choline and gluconate appear in the 3000-2800 cm⁻¹ range. Key fingerprint regions include the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically found near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The numerous C-O stretching vibrations from the alcohol groups of gluconate contribute to a complex series of bands in the 1200-1000 cm⁻¹ region.
Raman spectroscopy offers complementary information, particularly for the non-polar bonds and the skeletal structure of the molecule. The conformation of the choline cation's O-C-C-N⁺ backbone can be directly determined using this technique. nih.gov Research on various choline salts has established a clear correlation between the C-N stretching frequencies and the dihedral angle of this backbone. nih.gov The "totally" symmetric stretching (ν₁) and symmetric stretching (ν₂) of the C-N bonds are particularly sensitive to this conformation. nih.gov When the backbone is in a gauche conformation, these bands appear around 720 cm⁻¹ (ν₁) and 870 cm⁻¹ (ν₂). nih.gov Conversely, a trans conformation shifts these bands to approximately 770 cm⁻¹ (ν₁) and 910 cm⁻¹ (ν₂), respectively. nih.gov This makes Raman spectroscopy a powerful tool for studying the conformational state of this compound in different environments.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group/Ion | Spectroscopic Technique |
|---|---|---|---|
| O-H Stretch | 3500 - 3200 (Broad) | Hydroxyl groups (Gluconate) | IR |
| C-H Stretch | 3000 - 2800 | Alkyl chains (Choline & Gluconate) | IR, Raman |
| C=O Stretch (Asymmetric) | ~1600 | Carboxylate (Gluconate) | IR |
| C=O Stretch (Symmetric) | ~1400 | Carboxylate (Gluconate) | IR |
| C-O Stretch | 1200 - 1000 | Hydroxyl groups (Gluconate) | IR |
| C-N Stretch (ν₁, trans) | ~770 | Quaternary amine (Choline) | Raman |
| C-N Stretch (ν₁, gauche) | ~720 | Quaternary amine (Choline) | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which typically corresponds to electronic transitions in molecules containing chromophores. The constituent ions of this compound, the choline cation and the gluconate anion, lack extensive conjugated systems or chromophores that absorb significantly in the 200-800 nm range. The carboxylate group of gluconate has a weak n→π* electronic transition that occurs at a wavelength below the typical measurement range of many spectrophotometers (around 210 nm).
Consequently, direct UV-Vis spectroscopy is not a primary method for the structural elucidation of this compound. However, it can be employed as a quantitative tool for determining the concentration of choline in various samples through indirect colorimetric methods. For instance, choline can be enzymatically oxidized to produce hydrogen peroxide, which then participates in a peroxidase-catalyzed reaction to yield a colored product whose absorbance can be measured by UV-Vis spectrophotometry. researchgate.net
X-ray Crystallography and Solid-State Characterization
X-ray crystallography techniques are indispensable for the definitive characterization of the solid-state structure of crystalline materials like this compound.
Single Crystal X-ray Diffraction for Atomic Arrangement and Conformation
Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique involves directing a beam of X-rays onto a single, high-quality crystal of this compound. The resulting diffraction pattern is analyzed to build a precise model of the crystal lattice and the arrangement of atoms within the unit cell.
If a suitable single crystal of this compound were analyzed, SCXRD would provide a wealth of information, including:
Absolute Configuration: The precise spatial arrangement of every atom in both the choline and gluconate ions.
Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them.
Conformational Details: The definitive conformation of the flexible gluconate carbon chain and the critical O-C-C-N⁺ dihedral angle of the choline cation.
Intermolecular Interactions: A detailed map of the hydrogen bonding network between the hydroxyl and carboxylate groups of gluconate and the hydroxyl group of choline, as well as ionic interactions between the charged moieties.
This level of detail is crucial for understanding the structure-property relationships of the compound.
Powder X-ray Diffraction (XRPD) for Polymorphism and Amorphous Content
Powder X-ray Diffraction (XRPD) is a vital technique for the characterization of bulk crystalline solids. Instead of a single crystal, a finely powdered sample is analyzed, yielding a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.
The primary applications of XRPD in the study of this compound include:
Phase Identification: Comparing the obtained XRPD pattern to reference patterns to confirm the identity and purity of the crystalline material.
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. XRPD is the principal method for identifying and distinguishing between different polymorphs, as each will produce a unique diffraction pattern. Studies on other choline salts have shown that different polymorphic forms can be clearly identified by their distinct XRPD patterns. google.com
Crystallinity Assessment: XRPD can be used to determine the degree of crystallinity in a sample, quantifying the ratio of crystalline material to any amorphous (non-crystalline) content. This is critical for quality control, as amorphous content can affect stability and hygroscopicity. The presence of sharp, well-defined peaks in the diffractogram indicates a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous content. researchgate.net
| Technique | Sample Type | Primary Information Obtained | Key Application for this compound |
|---|---|---|---|
| Single Crystal XRD | Single Crystal | 3D atomic arrangement, bond lengths/angles, conformation | Fundamental structural elucidation |
| Powder XRD (XRPD) | Polycrystalline Powder | Crystalline "fingerprint", phase identification | Polymorphism screening, quality control, crystallinity measurement |
Thermal Analysis and Stability Research
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net The resulting TGA curve provides quantitative information about thermal events involving mass loss, such as dehydration or decomposition.
For this compound, which is known to be hygroscopic, a typical TGA thermogram would likely exhibit the following features: solubilityofthings.com
Initial Mass Loss: A mass loss at relatively low temperatures (typically below 120 °C) corresponding to the evaporation of absorbed or bound water. nih.gov
Decomposition Onset: The temperature at which the compound begins to chemically decompose, marked by a significant drop in mass. This temperature is a key indicator of the material's thermal stability.
Decomposition Stages: The decomposition of this compound may occur in one or more steps, reflecting the breakdown of the gluconate and choline ions. The complex nature of the molecule suggests a multi-stage decomposition profile.
Studies on other choline-based ionic liquids and deep eutectic solvents show decomposition often beginning in the range of 150-250 °C. nih.govsemanticscholar.org TGA is essential for establishing the upper-temperature limits for the handling, storage, and processing of this compound.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 30 - 120 | ~ 4% | Loss of adsorbed water (Dehydration) nih.gov |
| 120 - 180 | Negligible | Region of thermal stability |
| > 180 | Significant | Onset and progression of thermal decomposition |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. researchgate.net By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal transitions such as melting, crystallization, and glass transitions. researchgate.netresearchgate.net This information is crucial for understanding the stability, purity, and physical state of a compound. researchgate.net
For a crystalline solid like this compound, a DSC thermogram would typically show an endothermic peak corresponding to its melting point. The temperature at which this peak occurs (Tm) and the associated enthalpy of fusion (ΔHf) provide insights into the crystalline structure's stability. researchgate.net If the material can exist in different crystalline forms (polymorphs), DSC may reveal multiple melting peaks or other transitions corresponding to the conversion from one form to another. researchgate.net Furthermore, upon cooling from a molten state, an exothermic peak may be observed, indicating the temperature of crystallization (Tc).
While specific experimental DSC data for pure this compound is not extensively available in public literature, analysis of related choline salts provides context. For instance, studies on choline chloride have shown it can decompose before melting under conventional slow heating rates, a phenomenon that can be overcome using fast scanning calorimetry (FDSC) to access the true melting transition. nih.gov A similar behavior could be possible for this compound, making the heating rate a critical parameter in its thermal analysis.
A typical DSC analysis would yield data on key phase transitions. The table below illustrates the type of parameters obtained from a DSC experiment for a crystalline compound.
| Parameter | Description | Typical Unit |
|---|---|---|
| Glass Transition Temperature (Tg) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. Seen as a step change in the baseline. | °C or K |
| Crystallization Temperature (Tc) | Temperature at which a substance crystallizes from a supercooled melt, releasing heat (exothermic peak). | °C or K |
| Melting Temperature (Tm) | Temperature at which a crystalline solid transitions to a liquid, absorbing heat (endothermic peak). | °C or K |
| Enthalpy of Fusion (ΔHf) | The amount of heat required to melt the sample, calculated from the area of the melting peak. | J/g or kJ/mol |
| Enthalpy of Crystallization (ΔHc) | The amount of heat released during crystallization, calculated from the area of the crystallization peak. | J/g or kJ/mol |
Electrochemical Characterization Techniques
Electrochemical methods are powerful for probing the behavior of ionic compounds like this compound in solution, including their conductivity and redox activity, particularly when complexed with metal ions.
Conductivity Measurements in Solution
While specific conductivity data for this compound solutions is sparse in available literature, the principles can be understood from studies on similar choline-based salts. diva-portal.orgnih.gov Molar conductivity (Λ), which accounts for the concentration of the electrolyte, typically decreases as concentration increases due to stronger ion-ion interactions that impede ion mobility. uni-regensburg.de The relationship between conductivity and temperature is also significant; generally, conductivity increases with temperature as the viscosity of the solvent decreases, allowing for greater ionic mobility. bas.bg
The following interactive table presents representative molar conductivity data for a simple salt (aqueous choline chloride) to illustrate how conductivity changes with concentration, a behavior that would be analogous for this compound.
| Concentration (mol/L) | Molar Conductivity (Λ) (S·cm²/mol) | Temperature (°C) |
|---|---|---|
| 0.001 | 125.5 | 25 |
| 0.005 | 120.2 | 25 |
| 0.01 | 117.1 | 25 |
| 0.05 | 108.9 | 25 |
| 0.1 | 104.3 | 25 |
Note: Data is illustrative for a related choline salt to demonstrate the principle.
Voltammetric Studies of Redox Properties (e.g., related to gluconate complexes)
Voltammetry, particularly cyclic voltammetry (CV), is an essential technique for studying the redox properties of electroactive species. jetir.org While choline and gluconate ions themselves are not typically redox-active in standard potential windows, the gluconate anion is an effective chelating agent that forms complexes with various metal ions. ias.ac.inresearchgate.net The electrochemical behavior of these metal-gluconate complexes provides significant insight into the role of the gluconate ligand in redox processes.
Studies on zinc-gluconate complexes in aqueous solutions have used CV to investigate the mechanism of zinc deposition. ias.ac.in Research shows that gluconate forms complexes with Zn(II) ions, such as [Zn(GH₄)]⁺ (where GH₄⁻ represents the gluconate anion), influencing the reduction potential. ias.ac.inpeacta.org The presence of gluconate can hinder the reduction of the zinc complex, as indicated by shifts in the cathodic peak potential. ias.ac.in For example, in alkaline solutions, increasing the gluconate concentration was found to shift the cathodic peak to more negative values, suggesting that the reduction of the zinc complex is hindered by the ligand. ias.ac.in
Similarly, the redox properties of iron-gluconate complexes have been explored. researchgate.netsemanticscholar.org Cyclic voltammetry of ferrous gluconate and sodium ferric gluconate complex (SFGC) allows for the characterization of the Fe(II)/Fe(III) redox couple. researchgate.netsemanticscholar.org These studies demonstrate that the gluconate ligand stabilizes both oxidation states of iron, and the formal potential of the complex can be determined from the CV curve. The scan rate affects the peak potentials and currents, providing information about the kinetics of the electron transfer process. semanticscholar.org
The data tables below summarize findings from voltammetric studies of metal-gluconate complexes.
| Condition | Parameter | Observation | Interpretation |
|---|---|---|---|
| Acidic pH (3.7-5.4), increasing gluconate | Cathodic Peak Potential (Epc) | Shifts to more negative values | Reduction of the Zn-gluconate complex is hindered |
| Alkaline pH (10-12.5), increasing gluconate | Cathodic Peak Current (ipc) | Becomes independent of gluconate concentration above a 4:1 ligand-to-metal ratio | Suggests formation of a stable [Zn(GH₄)₄]²⁻ complex |
| Scan Rate (V/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (V) |
|---|---|---|---|
| 0.01 | 0.245 | -0.005 | 0.250 |
| 0.03 | 0.260 | -0.020 | 0.280 |
| 0.05 | 0.270 | -0.035 | 0.305 |
| 0.07 | 0.280 | -0.045 | 0.325 |
| 0.09 | 0.290 | -0.060 | 0.350 |
Note: The study on Fe³⁺ was conducted in the presence of gluconate to form the complex, demonstrating the quasi-reversible nature of the redox process as ΔEp increases with scan rate. semanticscholar.org
Compound Names
| Common Name | IUPAC Name / Formula |
|---|---|
| This compound | 2-hydroxyethyl(trimethyl)ammonium 2,3,4,5,6-pentahydroxyhexanoate |
| Choline Chloride | (2-Hydroxyethyl)trimethylammonium chloride |
| Zinc Gluconate | Zinc(II) 2,3,4,5,6-pentahydroxyhexanoate |
| Sodium Ferric Gluconate Complex | [NaFe₂O₃(C₆H₁₁O₇)(C₆H₁₂O₇)₂]₁₅·3H₂O (representative formula) |
| Ferrous Gluconate | Iron(II) di-D-gluconate |
| Zinc Sulfate | ZnSO₄ |
Molecular Interactions and Complexation Chemistry of Choline Gluconate
Complexation with Metal Ions and Other Inorganic Species
The gluconate component of choline (B1196258) gluconate is a versatile multidentate ligand capable of forming stable complexes with a variety of metal ions. nih.gov This complexing ability is critical in numerous chemical and biological systems.
The thermodynamic stability of metal-gluconate complexes in aqueous solutions is quantified by their stability constants (log β). uwimona.edu.jmlibretexts.org These constants are equilibrium constants for the formation of the complex from the constituent metal ion and ligand. libretexts.org The determination of these constants is crucial for understanding the speciation of metals in the presence of gluconate. researchgate.net
Several experimental techniques are employed to determine stability constants, including potentiometric titration, spectrophotometry, and polarography. numberanalytics.comrsc.orgtelanganauniversity.ac.iniupac.org Potentiometric titration, for instance, involves monitoring the pH of a solution containing the metal ion and ligand as a base is added, allowing for the calculation of complex formation and stability. rsc.orgiupac.org Computational programs are often used to process this data to yield reliable stability constants. rsc.org
While data specifically for choline gluconate is not prevalent, extensive research on the gluconate anion (GLU) with various metal ions provides insight into its complexing behavior. The stability of these complexes is influenced by factors such as pH and the charge of the metal ion. telanganauniversity.ac.inresearchgate.net For example, studies on the complexation of Fe³⁺ and Ca²⁺ with D-gluconate (DGL) in alkaline solutions have identified various complex stoichiometries, including 1:1, 1:2, and 2:2 (Fe³⁺:DGL), as well as mixed binuclear complexes. rsc.org Similarly, research on Th(IV) with gluconate has identified two distinct 1:1 complexes in acidic conditions. nih.gov
The following table presents a selection of reported stability constants for various metal-gluconate complexes, illustrating the range of affinities.
Table 1: Stability Constants (log β) for Selected Metal-Gluconate Complexes
| Metal Ion | Complex Species | log β | Conditions | Source |
|---|---|---|---|---|
| Th(IV) | Th(GD3)3+ | 1.04 ± 0.12 | I = 1.0 M NaClO4, 22 °C | nih.gov |
| Th(IV) | Th(GD2)+ | -1.31 ± 0.09 | I = 1.0 M NaClO4, 22 °C | nih.gov |
| Fe(III) | M1Gl1 Type | 24 to 38 | pH 13.3 | researchgate.net |
| Eu(III) | M1Gl1 Type | 24 to 38 | pH 13.3 | researchgate.net |
| Cd(II) | M2Gl1 Type | ~13 to 20 | pH 7 | researchgate.net |
| Co(II) | M2Gl1 Type | ~13 to 20 | pH 7 | researchgate.net |
The gluconate ligand, with its carboxylate group and multiple hydroxyl groups, can coordinate to metal ions in various ways, demonstrating its flexible denticity. Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are powerful tools for elucidating the precise coordination environment in these complexes. nih.gov
A detailed study on the complexation of gluconate with Thorium(IV) (Th(IV)) revealed a tridentate chelation mode. nih.gov In the identified Th(IV)-gluconate complexes, the metal ion is bound to one oxygen atom from the carboxylate group and two oxygen atoms from the α- and γ-hydroxyl groups. nih.gov The difference between the two 1:1 complexes formed under these conditions lies in the deprotonation state of the hydroxyl groups; in one complex, only the α-hydroxyl group deprotonates, while in the other, both the α- and γ-hydroxyl groups deprotonate to bind to the metal center. nih.gov This demonstrates how pH can influence not only stability but also the specific coordination structure of the gluconate ligand.
The complexation of metal ions by the gluconate ligand significantly alters their electrochemical properties. This is particularly evident in studies using cyclic voltammetry (CV), a technique that probes the reduction and oxidation processes of chemical species. researchgate.netmdpi.comchalcogen.roresearchgate.net The formation of a metal-gluconate complex can shift the redox potential of the metal center, making it easier or harder to reduce or oxidize compared to the uncomplexed, solvated metal ion.
For example, research on the Ca²⁺–Fe³⁺–D-gluconate system in alkaline solutions showed that the incorporation of Ca²⁺ into iron(III)-gluconate complexes leads to a distinct change in the electrochemical properties of the iron(II)/iron(III) redox couple. rsc.org Specifically, a shift in the formal redox potential toward more negative values was observed. rsc.org This indicates that the electrochemical behavior of the iron center is modulated by the presence of another, electrochemically inactive, ion within the complex structure. rsc.org
Furthermore, deep eutectic solvents (DESs) based on choline chloride have been used as electrolytes for the electrodeposition of metals and alloys. mdpi.commocedes.orgbioline.org.br In these systems, the presence of complexing agents like gluconate can influence the deposition process, kinetics, and the morphology of the resulting metal film. researchgate.net CV studies in these media show that the reduction process of metal ions is affected by the composition of the bath, highlighting the role of complexation in controlling electrochemical outcomes. mdpi.com
Interactions with Biological Macromolecules (In Vitro Systems)
The choline moiety of this compound is recognized by specific proteins and can interact with the fundamental components of cell membranes.
The choline cation is a vital molecule that requires transporters to cross cell membranes. mdpi.com In various organisms, specific proteins have evolved to recognize and bind choline and its derivatives. These include choline transporters and choline-binding proteins (CBPs).
Choline transporters, such as those from the BetT and CTL (Choline Transporter-Like) families, are integral membrane proteins responsible for the uptake of choline. grantome.comasm.orgnih.gov Studies on the Pseudomonas syringae BetT transporter revealed that the hydroxyl group of choline forms a hydrogen bond with the protein backbone, while the positively charged quaternary amine interacts with aromatic amino acid residues. nih.gov Similarly, CTL1 has been identified as a key transporter for extracellular choline uptake in certain cell types. mdpi.com The function of these transporters can be inhibited by choline analogs, demonstrating the specificity of the binding pocket for the choline headgroup. mdpi.com
In pathogenic bacteria like Streptococcus pneumoniae, the cell wall is decorated with phosphorylcholine. embopress.orgnih.gov A family of surface proteins, known as choline-binding proteins (CBPs), anchor themselves non-covalently to these choline residues. nih.govnih.gov These proteins have a modular structure, typically featuring a choline-binding module (CBM) composed of repeating sequences that create binding sites for the choline groups. nih.govebi.ac.uk The binding of choline induces conformational changes in some CBPs, which can regulate their function, such as enzymatic activity or adhesion to host cells. embopress.orgnih.gov The interaction is specific to the choline headgroup, suggesting that the choline part of this compound would be a substrate for recognition by these proteins.
The choline headgroup is a fundamental structural component of phosphatidylcholine (PC), one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. mdpi.comembopress.orgopensciencepublications.com The cylindrical shape of PC molecules allows them to self-assemble into stable and fluid lipid bilayers. mdpi.com Therefore, the interaction of choline-containing compounds with membranes is of significant biological interest.
Studies using artificial membrane systems, such as unilamellar vesicles, provide insight into how exogenous choline salts interact with lipid bilayers. nih.gov Differential scanning calorimetry (DSC) experiments on dipalmitoylphosphatidylcholine (DPPC) vesicles exposed to various choline salts showed that the nature of the anion significantly influences the interaction. nih.gov Some choline salts cause distinct disruptions in the lipid phase transition, consistent with the penetration of the salt into the acyl chain region of the phospholipids. nih.gov This can lead to changes in membrane fluidity and the formation of alternate lipid phases. nih.gov
Table 2: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | (2-Hydroxyethyl)trimethylammonium D-gluconate |
| D-gluconate (DGL) | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
| Choline | (2-Hydroxyethyl)trimethylammonium |
| Phosphatidylcholine (PC) | (Varies based on fatty acid chains) |
| Dipalmitoylphosphatidylcholine (DPPC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |
| Thorium(IV) | Th⁴⁺ |
| Iron(III) | Fe³⁺ |
| Calcium(II) | Ca²⁺ |
| Europium(III) | Eu³⁺ |
| Cadmium(II) | Cd²⁺ |
| Cobalt(II) | Co²⁺ |
| Choline chloride (ChCl) | (2-Hydroxyethyl)trimethylammonium chloride |
Enzymatic Interaction Studies (e.g., Choline Oxidase, Choline Acetyltransferase)
The choline moiety of this compound is a substrate for several important enzymes.
Choline Oxidase: This enzyme, a member of the glucose-methanol-choline (GMC) oxidoreductase family, catalyzes the oxidation of choline to glycine (B1666218) betaine (B1666868). sigmaaldrich.com The interaction is crucial for the biosynthesis of glycine betaine, an important osmoprotectant. nih.gov Studies on choline oxidase from various sources, such as Arthrobacter globiformis, have provided detailed mechanistic and structural insights. nih.gov While the general mechanism of the GMC enzyme superfamily often involves a "loop-and-lid" mechanism for substrate access, this has not been confirmed for choline oxidase. nih.gov Instead, molecular dynamics studies suggest a hydrophobic cluster on the enzyme's surface may control substrate entry to the active site. nih.gov The crystal structure of choline oxidase in complex with its product, glycine betaine, reveals specific ligand-enzyme interactions within the active site. nih.gov The binding of the ligand induces conformational changes in a loop at the dimer interface, suggesting a regulatory role in substrate access. nih.gov
Choline Acetyltransferase (ChAT): This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) from choline and acetyl-coenzyme A. nih.gov The availability of choline is a critical factor for ACh production. drugbank.com Studies on mice lacking the gene for ChAT have demonstrated the crucial role of ACh in the development and patterning of neuromuscular junctions. nih.gov While direct kinetic studies with this compound as the specific substrate for ChAT are not extensively detailed in the provided results, the fundamental role of choline as a precursor for ACh synthesis is well-established. drugbank.com Research has shown that in vivo administration of aluminum compounds, including aluminum gluconate, can lead to decreased choline acetyltransferase activity in certain brain regions of rats, suggesting an indirect interaction that affects the cholinergic system. nih.govcapes.gov.br However, in vitro studies did not show a direct inhibitory effect of aluminum on choline acetyltransferase activity, implying the in vivo effects are likely a consequence of broader neurodegenerative processes rather than a direct interaction with the enzyme. nih.govcapes.gov.br
Solution Chemistry and Aggregation Phenomena
The behavior of this compound in solution is governed by the interplay of ionic interactions, hydrogen bonding, and hydrophobic effects.
Self-Association and Micellization Behavior
Surfactant molecules, or amphiphiles, can self-assemble into organized structures called micelles above a certain concentration known as the critical micelle concentration (CMC). scribd.com This process is driven by the desire to minimize the unfavorable interactions between the hydrophobic parts of the molecules and the solvent. scribd.com
Choline-based ionic liquids with long alkyl chains can act as surface-active agents and form micelles in aqueous solutions. rsc.org The self-assembly process is influenced by the nature of the counter-ion. rsc.org For instance, the micellization of choline-based anionic surfactants is governed by the hydration of the choline cation, the head groups of the anions, and the degree of counter-ion binding. rsc.org Studies on choline mimicks have also shown that they can self-assemble into nanoparticles or nanofibers, with the morphology being controllable by modifying the molecular structure. researchgate.netnih.gov While specific studies on the micellization of this compound itself are not detailed, the general principles of self-assembly in choline-based systems suggest that under appropriate conditions, it could exhibit aggregation behavior. The presence of both a charged head group (choline) and a polar, hydroxyl-rich tail (gluconate) gives it amphiphilic character.
Interactions with Solvents and Cosolutes
The solubility and interactions of this compound are heavily influenced by the nature of the solvent and the presence of other solutes. solubilityofthings.com
Solvent Interactions: Due to its highly polar nature, with an ionizable ammonium (B1175870) group and multiple hydroxyl groups, this compound is expected to be highly soluble in polar solvents like water. solubilityofthings.com The hydroxyl groups facilitate extensive hydrogen bonding with water molecules, promoting its dissolution. solubilityofthings.com The positively charged trimethylammonium group can interact favorably with negatively charged species or the negative dipoles of polar solvent molecules. solubilityofthings.com
Cosolute Interactions: The presence of cosolutes can significantly alter the solution behavior of choline and gluconate ions. For example, studies on the hydration of saccharides in aqueous sodium gluconate solutions have shown that interactions between the saccharide and the gluconate ion are significant. researchgate.net These interactions are often dominated by hydrophobic forces. researchgate.net Similarly, choline-based deep eutectic solvents (DESs), which are mixtures of choline chloride with a hydrogen bond donor, have been shown to have a "salting-in" effect on D-glucose in aqueous solutions, indicating strong, favorable interactions between the DES components and the sugar. researchgate.net These studies highlight the complex interplay of solute-solute and solute-solvent interactions that govern the behavior of choline and gluconate in multicomponent systems. The intermolecular interactions between glucose and a choline-based DES were found to be driven primarily by the hydrogen bond acceptor ability of the choline cation. rsc.org
Computational and Theoretical Modeling of Molecular Interactions
Computational methods provide powerful tools to investigate the molecular-level details of this compound's interactions.
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely used to study the geometry, electronic properties, and vibrational frequencies of molecules.
DFT calculations have been employed to study the formation of choline chloride-based natural deep eutectic solvents (NADES). researchgate.net These studies revealed the formation of NADES through the creation of binding interactions between the chloride ion and both the choline cation and the hydrogen bond donor (e.g., glucose). researchgate.net DFT can also be used to analyze the molecular electrostatic potential, which provides insights into the charge distribution and reactive sites of a molecule. researchgate.net For choline-based ionic liquids, DFT calculations, often combined with models like COSMO for solvation effects, can be used to understand their interactions with other molecules, such as D(+)-glucose. d-nb.info These calculations can predict interaction energies and help to elucidate the nature of the forces involved, including electrostatic interactions and hydrogen bonding. d-nb.info
Molecular Dynamics (MD) Simulations of Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules.
MD simulations have been used extensively to study the behavior of choline and its derivatives in solution. arxiv.orgmdpi.com These simulations can provide detailed information about the structure, dynamics, and thermodynamics of these systems at the molecular level. mdpi.com For example, all-atom MD simulations have been used to study the formation of choline chloride-based NADES, complementing the insights gained from DFT calculations. researchgate.net These simulations have shown that the nitrogen atom of the choline ion and the chloride ion have strong interactions, and the chloride ion also interacts strongly with the hydrogen bond donor. researchgate.net MD simulations are also a powerful tool for investigating the interactions of biomolecules with choline-based solvents. mdpi.comresearchgate.net They can reveal how the solvent affects the structure and dynamics of the biomolecule, providing insights into processes like protein stability and enzyme activity in these environments. mdpi.comresearchgate.net
Binding Pocket Analysis and Ligand-Protein Docking
The molecular interactions of this compound with protein targets are primarily dictated by the cholinium cation. Computational methods such as molecular docking and binding pocket analysis have been instrumental in elucidating the specific interactions between choline and the amino acid residues of its target proteins. While direct docking studies on the entire this compound salt are not extensively documented in publicly available research, significant insights can be drawn from studies on choline and its esters with various receptors and transporters.
In silico analysis and molecular modeling have been employed to understand how choline binds within the binding pockets of specific proteins. researchgate.net These studies are crucial for designing novel therapeutic agents and understanding the mechanisms of molecular recognition. The process of ligand-protein docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. orgchemres.org This prediction is based on scoring functions that estimate the binding affinity. globalresearchonline.netmdpi.comscielo.org.za
One area of significant research has been the interaction of choline with neurotransmitter receptors and transporters. For instance, studies on the high-affinity choline transporter (CHT1), which is responsible for the uptake of choline in cholinergic neurons, have utilized 3-D quantitative structure-activity relationship (3-D-QSAR) models and docking studies to propose putative binding sites. nih.gov
A detailed analysis of a choline-gated chloride channel (LGC-40) from Haemonchus contortus has provided a molecular model for a novel cholinergic binding pocket. researchgate.net In this model, several amino acid residues within the binding loops of the receptor are identified as being in close proximity to the bound choline molecule. researchgate.net
The types of interactions governing the binding of the choline cation within a protein's binding pocket are multifaceted. Key interactions include:
Cation-π interactions: The positively charged quaternary ammonium group of choline frequently interacts with the aromatic rings of amino acid residues such as tyrosine, tryptophan, and phenylalanine. This is a crucial interaction for the recognition of choline in many biological receptors.
Hydrogen bonding: The hydroxyl group of choline can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptor residues like aspartate or glutamate (B1630785) in the binding pocket.
Research on a choline binding protein (ChoX) has shown that choline selectively binds to the closed conformation of the protein. nih.gov Molecular dynamics simulations have highlighted critical residues in the binding site that are in direct contact with the ligand. nih.gov
The table below summarizes findings from docking studies on choline and related compounds with their respective protein targets, offering a proxy for the potential interactions of the choline moiety of this compound.
| Protein Target | Interacting Residues (within 5 Å of choline) | Type of Interaction | Research Context |
| Hco-LGC-40 (Loop E) | Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |
| Hco-LGC-40 (Loop B) | Tryptophan (W), Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |
| Hco-LGC-40 (Loop C) | Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |
| Choline Transporter (CHT1) | Not explicitly detailed in provided abstracts, but electrostatic maps suggest key interactions. | Electrostatic | Modeling of the neuronal choline transporter. nih.gov |
| Acetylcholinesterase (AChE) | Trp286, Phe295, Arg296 | π-stacking, Hydrogen bond | Docking studies of various inhibitors at the choline-binding pocket. nih.gov |
Biochemical and Cellular Research Investigations of Choline Gluconate Excluding Clinical Human Trials
Cellular Uptake and Transport Mechanisms in Model Systems
The entry of choline (B1196258) into cells is a critical first step for its subsequent metabolic functions. This process is mediated by specific transport proteins embedded in the cell membrane. In the context of biochemical research, choline gluconate serves as a source of choline, allowing for the study of these transport mechanisms in various non-human model systems.
Studies in isolated non-human tissues have been instrumental in characterizing the kinetics of choline uptake. For instance, research on the crustacean sensory nerve, which contains cholinergic neurons, has identified both high-affinity and low-affinity choline uptake systems. nih.gov Kinetic analysis revealed that the high-affinity, sodium-dependent process has a Michaelis constant (K_m) of approximately 1 µM, while the low-affinity system has a K_m of 163 µM. nih.gov However, the capacity of the high-affinity system is only about 1% of the low-affinity system in this particular model. nih.gov
In rat models, choline transporters are expressed in various cells, including neurons, oligodendrocytes, and astrocytes, as well as in the mucosal cell layer of the colon. uniprot.org The investigation of choline transport in such isolated tissues and cells allows for the determination of key kinetic parameters, such as K_m and maximum velocity (V_max), which define the efficiency and capacity of the transport systems. These studies often involve the use of radiolabeled choline to trace its movement into the cells and to differentiate between various transport mechanisms.
The choline transporter-like (CTL) family, also known as the solute carrier family 44 (SLC44A), plays a significant role in choline transport. guidetopharmacology.org These proteins are found in the plasma membrane and mitochondria and are responsible for sodium-independent choline transport. guidetopharmacology.orgnih.gov The CTL family consists of five members (CTL1-5), with CTL1 and CTL2 being the most extensively studied. guidetopharmacology.org
In vitro models, such as human cholinergic neuroblastoma cell lines (LA-N-2), are utilized to study these transporters. plos.org These cells express choline transporters, choline acetyltransferase (ChAT), and other components of the cholinergic system. plos.org Research has shown that CTL1 and CTL2 can also function as ethanolamine (B43304) transporters, highlighting their role in phospholipid synthesis. nih.govresearcher.life CTL1 mediates high-affinity ethanolamine transport, while CTL2 is involved in low-affinity transport. nih.gov Functional studies in human pancreatic cancer cell lines have demonstrated that CTL1 is localized in the plasma membrane and is crucial for the uptake of extracellular choline. mdpi.com
Table 1: Characteristics of Choline Transporter-Like Proteins (CTLs)
| Transporter | Location | Function | Na+-dependence |
|---|---|---|---|
| CTL1 (SLC44A1) | Plasma membrane, Mitochondria | High-affinity choline and ethanolamine transport | Independent |
| CTL2 (SLC44A2) | Plasma membrane, Mitochondria | Low-affinity choline and ethanolamine transport | Independent |
Data sourced from multiple in vitro and non-human model studies.
In experimental settings, this compound is often used as a tool to manipulate the ionic environment and study its effects on various transport processes. For example, in studies of glutamate (B1630785) transporters, this compound has been used to replace potassium nitrate (B79036) in pipette solutions to quantify potassium-independent uptake currents. embopress.org Similarly, in investigations of ion channels in sheep rumen epithelium, choline chloride was used to adjust the osmolarity of solutions and to study the effects of ion substitution on membrane currents. researchgate.net The use of choline salts in these contexts helps to isolate the activity of specific transporters by eliminating the influence of other ions.
Metabolic Pathways and Enzymatic Transformations (In Vitro/Non-Human Animal Models)
Once inside the cell, choline, supplied by compounds like this compound, participates in several crucial metabolic pathways. These pathways are responsible for the synthesis of essential molecules such as the neurotransmitter acetylcholine (B1216132) and structural components of cell membranes like phosphatidylcholine and sphingomyelin.
Choline is a direct precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter for motor, autonomic, and cognitive functions. nih.govembopress.org The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline. embopress.org This process primarily occurs in cholinergic neurons. nih.gov
In vitro studies using primary cultures from Caenorhabditis elegans have shown that a high-affinity choline transporter is essential for sustaining ACh synthesis. nih.gov Knock-out models lacking this transporter exhibited a significant reduction in total ACh levels. nih.gov The human neuroblastoma cell line LA-N-2, which expresses the necessary components for cholinergic function, serves as a valuable in vitro model to screen for compounds that may affect ACh levels. plos.org
The primary pathway for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is the Kennedy pathway. frontiersin.orgbiorxiv.orgnih.gov This pathway involves a series of enzymatic reactions that begin with the phosphorylation of choline.
The steps of the Kennedy pathway are as follows:
Choline Kinase (CK) phosphorylates choline to produce phosphocholine (B91661). wikipedia.org
CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline. nih.govwikipedia.org
Choline/ethanolamine phosphotransferase (CEPT) catalyzes the final step, condensing CDP-choline with diacylglycerol (DAG) to form PC. frontiersin.orgwikipedia.org
This pathway is highly conserved from yeast to humans. nih.gov In vitro studies using models like the protozoan parasite Leishmania major have demonstrated the essentiality of the choline branch of the Kennedy pathway for the synthesis of PC. frontiersin.orgbiorxiv.org Research has also shown that inhibiting choline uptake can lead to an increase in ceramide, which can induce apoptosis, highlighting the critical role of this pathway in cell viability. mdpi.com
Table 2: Key Enzymes in the Kennedy Pathway for Phosphatidylcholine Synthesis
| Enzyme | Substrate(s) | Product |
|---|---|---|
| Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP |
| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-choline, PPi |
| Choline/ethanolamine phosphotransferase (CEPT) | CDP-choline, Diacylglycerol (DAG) | Phosphatidylcholine (PC), CMP |
This table outlines the enzymatic steps for de novo phosphatidylcholine synthesis.
Role in One-Carbon Metabolism via Betaine (B1666868) Formation
Choline is a significant participant in one-carbon metabolism, a set of essential biochemical pathways responsible for transferring one-carbon units. This connection is primarily established through its irreversible oxidation to betaine. bevital.nonih.gov This process occurs in the mitochondria of liver and kidney cells and involves a two-step enzymatic reaction. bevital.no First, choline is oxidized to betaine aldehyde by the mitochondrial enzyme choline oxidase (also known as choline dehydrogenase). bevital.nomdpi.com Subsequently, betaine aldehyde is further oxidized to betaine by betaine aldehyde dehydrogenase. bevital.no
Once formed, betaine serves as a critical methyl donor. wikipedia.org It participates in the betaine-homocysteine methyltransferase (BHMT) reaction, which is particularly active in the liver. bevital.nomdpi.com In this reaction, betaine provides a methyl group to convert homocysteine into methionine. mdpi.come-dmj.org This pathway is parallel to the folate-dependent remethylation of homocysteine and becomes an especially crucial source of one-carbon units when folate levels are low. nih.gov The methionine synthesized can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA and proteins, thereby influencing epigenetic regulation. wikipedia.org
Table 1: Key Enzymes in Choline's Path to One-Carbon Metabolism
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Metabolic Role |
| Choline Oxidase | Choline | Betaine Aldehyde | Mitochondria | Catalyzes the first step in the oxidation of choline. bevital.no |
| Betaine Aldehyde Dehydrogenase | Betaine Aldehyde | Betaine | Mitochondria/Cytoplasm | Completes the synthesis of betaine from choline. bevital.no |
| Betaine-Homocysteine Methyltransferase (BHMT) | Betaine, Homocysteine | Dimethylglycine, Methionine | Liver, Kidney | Links choline metabolism to one-carbon pathways by remethylating homocysteine. mdpi.com |
Mechanistic Investigations of Choline Oxidase Activity
Choline oxidase is a flavoprotein enzyme that catalyzes the oxidation of choline to betaine aldehyde, the first step in its conversion to betaine. sigmaaldrich.commedchemexpress.com Structural and mechanistic studies have provided detailed insights into its function. The crystal structure of choline oxidase, resolved to 1.86 Å, reveals a covalent bond between a histidine residue (His99) and the flavin adenine (B156593) dinucleotide (FAD) cofactor. rcsb.org
The active site contains a significant solvent-excluded cavity where the choline substrate binds. rcsb.org Within this active site, the residue Glutamate-312 (Glu312) has been identified as crucial for catalysis. rcsb.org Mechanistic investigations using site-directed mutagenesis have demonstrated the importance of the negative charge of this residue for orienting the cationic choline substrate correctly for the hydride transfer reaction. rcsb.org
Research findings from these investigations include:
Glu312Ala Mutant: Replacing glutamate with alanine (B10760859) resulted in an inactive enzyme. rcsb.org
Glu312Gln Mutant: Replacing glutamate with glutamine, which removes the negative charge but maintains a similar size, increased the dissociation constant (Kd) for choline by over 500-fold, indicating a drastic reduction in binding affinity. rcsb.org
Glu312Asp Mutant: Substituting glutamate with aspartate, which preserves the negative charge but alters its position slightly, resulted in an enzyme with a catalytic rate (kcat) 230 times lower than the wild-type enzyme. rcsb.org
These findings collectively suggest that the precise positioning of the negative charge on Glu312 is critical for both binding and correctly orienting choline for efficient oxidation. rcsb.org
Table 2: Kinetic Parameters of Wild-Type and Mutant Choline Oxidase
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | 115 | 0.5 | 230,000 |
| Glu312Asp | 0.5 | 0.3 | 1,670 |
| Glu312Gln | - | >250 | - |
| Glu312Ala | Inactive | - | - |
| Data derived from mechanistic studies on choline oxidase. rcsb.org |
Studies on Choline Lyase Activity and Metabolite Production
In the anaerobic environment of the gut, certain microbiota possess the enzyme choline trimethylamine-lyase (CutC). nih.govnih.gov This glycyl radical enzyme is responsible for cleaving choline in a non-oxidative reaction to produce two key metabolites: trimethylamine (B31210) (TMA) and acetaldehyde. nih.govuniprot.org TMA is produced exclusively by the gut microbiota in humans. nih.gov
Structural studies of CutC from Klebsiella pneumoniae, a human microbiota member, have revealed important mechanistic details. nih.gov The research demonstrated that the enzyme undergoes a significant conformational change upon substrate binding. The binding of choline in the active site triggers a transition from an "open" to a "closed" form, a feature not observed in other characterized glycyl radical enzymes. nih.gov This structural change is believed to be essential for catalysis, properly positioning the substrate for the C-N bond cleavage. The development of inhibitors for CutC is an active area of research, given the association of its product, TMA, with several human diseases. rsc.org
Mechanistic Effects on Cellular Physiology (In Vitro/Non-Human Animal Models)
Modulation of Cellular Signaling Pathways (e.g., PKC signal transduction)
Choline metabolism is intricately linked to cellular signaling, notably through the Protein Kinase C (PKC) pathway. nih.gov PKC enzymes are a family of kinases that regulate a vast array of cellular processes by phosphorylating other proteins. prospecbio.com The conventional and novel isoforms of PKC are activated by the second messenger diacylglycerol (DAG). prospecbio.com
The connection to choline arises from its role as a precursor for phosphatidylcholine (PC), a primary component of cellular membranes. justdial.com Specific enzymes known as phospholipases can hydrolyze PC. The activation of phospholipase C, for instance, by G-protein coupled receptors leads to the cleavage of membrane phospholipids (B1166683) to generate second messengers. explorationpub.comlibretexts.org While the canonical pathway involves the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), phospholipase C can also act on PC to produce DAG. This generation of DAG from choline-containing phospholipids recruits and activates PKC at the cell membrane, initiating a downstream phosphorylation cascade that affects cell proliferation, differentiation, and apoptosis. explorationpub.comrutgers.edu Studies have shown that inhibiting the mitochondrial electron transport system can lead to aberrant regulation of choline metabolism and alter phospholipase activities, thereby impacting these signaling pathways. rutgers.edu
Influence on Cellular Bioenergetics and Respiration
Choline and its metabolites are vital for maintaining cellular bioenergetics and mitochondrial function. drugbank.com The integrity of mitochondrial membranes, which is dependent on an adequate supply of phospholipids like phosphatidylcholine, is essential for the process of oxidative phosphorylation. e-dmj.orgnumberanalytics.com This metabolic pathway is the primary source of ATP in aerobic organisms. wikipedia.org
Recent research using single-cell analysis of human iPSC-derived neurons has provided direct evidence for this link. Loss-of-function of the ABCA7 transporter, which is involved in lipid export, led to an accumulation of triglycerides and a decrease in phosphatidylcholine. biorxiv.org This lipid imbalance was associated with disrupted mitochondrial bioenergetics and impaired lipid breakdown through uncoupled respiration. biorxiv.org Crucially, treating these neurons with CDP-choline, a key intermediate in phosphatidylcholine synthesis, restored mitochondrial function and reduced the lipid accumulation. biorxiv.org This demonstrates a direct mechanistic link between choline-dependent phospholipid synthesis and the maintenance of neuronal energy homeostasis and mitochondrial respiration. biorxiv.org Furthermore, deregulation of choline metabolism has been observed following the inhibition of specific complexes in the mitochondrial electron transport system, suggesting a bidirectional relationship between choline metabolism and cellular bioenergetics. rutgers.edu
Effects on Cell Membrane Integrity and Dynamics
The most fundamental role of choline in cellular physiology is its contribution to the synthesis of phospholipids, primarily phosphatidylcholine and sphingomyelin. drugbank.comnih.gov These molecules are the principal structural components of all cellular and organellar membranes. nih.gov The integrity and fluidity of the cell membrane, which are critical for nearly all biological processes, are therefore directly dependent on a sufficient supply of choline. justdial.comdrugbank.com
Phosphatidylcholine accounts for the majority of the choline pool in mammalian tissues and is vital for maintaining the bilayer structure of membranes. bevital.no This structural role is essential for:
Information Flow: Regulating the function of membrane-embedded receptors and channels. drugbank.com
Intracellular Communication: Facilitating signal transduction events at the membrane surface. drugbank.com
Bioenergetics: Ensuring the stability of mitochondrial membranes for efficient energy production. drugbank.com
In Vitro Studies on Immune Cell Function and Gene Expression (e.g., bovine immune cells)
In vitro research has shed light on the direct effects of choline on the function and gene expression of immune cells, with a particular focus on bovine models, which are relevant due to the metabolic stresses experienced by dairy cows. These studies have demonstrated that choline can modulate the inflammatory response and cellular functions of key immune cell populations, including neutrophils, monocytes, and lymphocytes. frontiersin.orgmdpi.comcuni.cz
One line of investigation has examined the impact of increasing concentrations of choline on the functional capacities of isolated bovine immune cells. In neutrophils, choline has been observed to linearly decrease their phagocytic and killing capabilities. frontiersin.orgmdpi.com Conversely, lymphocyte proliferation has been shown to increase linearly with higher doses of choline. frontiersin.orgmdpi.com Furthermore, in monocytes challenged with lipopolysaccharide (LPS), increasing choline supplementation led to a linear decrease in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). frontiersin.org
Another study investigating bovine peripheral blood leukocytes (PBLs) treated with non-esterified fatty acids (NEFAs) to mimic metabolic stress found that choline supplementation at 4 μM and 12 μM significantly reduced NEFA-induced lipid oxidation. caldic.com However, in this model, choline did not have a significant effect on the mRNA expression of pro-inflammatory cytokines. caldic.com This suggests that choline's primary role in this context may be in mitigating oxidative stress rather than directly suppressing inflammatory gene expression. caldic.com
Gene expression analyses have revealed that choline influences the mRNA abundance of genes involved in its own metabolism and in cellular signaling. In bovine neutrophils, choline supplementation led to a linear increase in the mRNA abundance of both muscarinic and nicotinic cholinergic receptors, which are the receptors for the choline metabolite, acetylcholine. frontiersin.orgmdpi.com In monocytes from mid-lactation cows, choline supplementation was associated with a linear increase in the mRNA levels of several enzymes involved in choline metabolism. frontiersin.orgmdpi.com These findings suggest that choline's immunomodulatory effects may be mediated through one or more of its metabolic products, such as acetylcholine or betaine, and by altering the cell's capacity to respond to cholinergic signaling. frontiersin.orgmdpi.com The increased expression of metabolic enzymes and receptors indicates a complex regulatory role for choline within immune cells. frontiersin.orgmdpi.com
Table 1: Effects of In Vitro Choline Supplementation on Bovine Immune Cell Functions
| Cell Type | Function Assessed | Choline Concentration | Observed Effect | Reference |
| Neutrophils | Phagocytic & Killing Capacity | Increasing doses | Linear decrease | frontiersin.org, mdpi.com |
| Lymphocytes | Proliferation | Increasing doses | Linear increase | frontiersin.org, mdpi.com |
| Monocytes | TNF-α release (LPS-challenged) | Increasing doses | Linear decrease | frontiersin.org |
| Peripheral Blood Leukocytes | NEFA-induced Lipid Oxidation | 4 μM and 12 μM | Significant reduction | caldic.com |
| Peripheral Blood Leukocytes | Pro-inflammatory Cytokine mRNA | 4 μM and 12 μM | No significant effect | caldic.com |
Table 2: Effects of In Vitro Choline Supplementation on Gene Expression in Bovine Immune Cells
| Cell Type | Gene Category | Specific Genes/Receptors | Observed Effect on mRNA Abundance | Reference |
| Neutrophils | Cholinergic Receptors | Muscarinic and Nicotinic Receptors | Linear increase | frontiersin.org, mdpi.com |
| Monocytes | Choline Metabolism | Enzymes for choline metabolism | Linear increase | frontiersin.org, mdpi.com |
Neuromolecular and Neurobiological Studies (In Vitro/Non-Human Animal Models)
While choline is fundamentally recognized as the precursor to the neurotransmitter acetylcholine, research in non-human models indicates that its influence extends to other major neurotransmitter systems, including the monoamines: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). frontiersin.orgresearchgate.netnih.gov Much of this research has utilized choline-containing compounds like cytidine (B196190) 5'-diphosphocholine (CDP-choline), which is hydrolyzed to choline and cytidine in the body. mdpi.com
Studies in rodent models have demonstrated that administration of choline-containing compounds can modulate monoaminergic systems. For instance, CDP-choline has been shown to increase the levels of norepinephrine and dopamine in the central nervous system. frontiersin.orgresearchgate.net One proposed mechanism for its effect on the dopaminergic system is the enhancement of potassium-evoked dopamine release. examine.com Research in aged rats has also shown that oral intake of CDP-choline can upregulate the dopamine transporter in the cerebellum and frontal cortex. examine.com Another choline compound, L-alpha-glycerylphosphorylcholine (α-GPC), has been found to increase dopamine levels in the frontal cortex and cerebellum, and serotonin levels in the frontal cortex and striatum of rats. frontiersin.orgnih.gov
The mechanism behind these effects is multifaceted. The cytidine component of CDP-choline is thought to contribute to its dopaminergic activity. examine.com Furthermore, choline's role in the synthesis of phosphatidylcholine is crucial for maintaining the integrity and fluidity of neuronal membranes. frontiersin.org This can, in turn, affect the function of membrane-bound proteins such as neurotransmitter transporters and receptors. For example, treatment with both CDP-choline and α-GPC has been shown to stimulate the dopamine plasma membrane transporter (DAT) in the frontal cortex and cerebellum of rats, while the serotonin transporter (SERT) and norepinephrine transporter (NET) remained unaffected in the same study. caldic.comnih.gov This suggests a degree of specificity in choline's modulatory effects on monoamine transporters. caldic.comnih.gov
It has also been suggested that choline can act on nicotinic acetylcholine receptors to stimulate the release of catecholamines (adrenaline and noradrenaline). examine.com Additionally, in hypoxic conditions, high doses of CDP-choline may lessen the reduction of noradrenaline. examine.com These findings collectively indicate that choline, through its various metabolic forms and influences on neuronal membrane structure, plays a significant role in modulating the synthesis, release, and transport of key neurotransmitters beyond the cholinergic system.
Table 3: Observed Effects of Choline-Containing Compounds on Non-Acetylcholine Neurotransmitter Systems in Rat Models
| Compound | Neurotransmitter System | Brain Region | Observed Effect | Reference |
| CDP-choline | Dopamine | Central Nervous System | Increased levels | frontiersin.org, researchgate.net |
| CDP-choline | Norepinephrine | Central Nervous System | Increased levels | frontiersin.org, researchgate.net |
| CDP-choline | Dopamine Transporter (DAT) | Frontal Cortex, Cerebellum | Upregulation/Stimulation | examine.com, caldic.com, nih.gov |
| α-GPC | Dopamine | Frontal Cortex, Cerebellum | Increased levels | frontiersin.org, nih.gov |
| α-GPC | Serotonin | Frontal Cortex, Striatum | Increased levels | frontiersin.org, nih.gov |
| α-GPC | Dopamine Transporter (DAT) | Frontal Cortex, Cerebellum | Stimulation | caldic.com, nih.gov |
Choline exerts a profound influence on the fundamental aspects of neuronal and glial cell function through several key mechanisms, primarily related to its role as a precursor for essential molecules and its involvement in cellular signaling.
A primary mechanism is choline's role in the synthesis of phosphatidylcholine, a major phospholipid component of all cellular membranes, including those of neurons and glial cells. austinpublishinggroup.com This function is critical for maintaining the structural integrity, fluidity, and repair of cell membranes, which is essential for proper neuronal signaling and function. nih.gov The synthesis of phosphatidylcholine from choline is a fundamental process that supports neurogenesis and protects against neuronal damage. nih.gov
Choline also influences glial cells, the non-neuronal cells of the central nervous system that play crucial roles in brain homeostasis and immune response. examine.com Studies have shown that cholinergic signaling, which is dependent on choline availability, can modulate the activity of both microglia and astrocytes. examine.com For instance, the activation of α7 nicotinic acetylcholine receptors (α7nAChRs) on these glial cells can lead to a decrease in the release of pro-inflammatory cytokines. examine.com This suggests an anti-inflammatory role for choline-derived acetylcholine in the brain, helping to regulate the inflammatory profiles of glial cells. examine.com Furthermore, the activation of astrocytic α4β2 and α7nAChRs can stimulate the expression of Glial cell line-Derived Neurotrophic Factor (GDNF), which in turn can inhibit microglia activation and provide protection to neurons. examine.com
In the context of neuronal development, choline availability is critical. Maternal choline deficiency during fetal development has been shown to inhibit the proliferation of hippocampal precursor cells and promote apoptosis (programmed cell death) in the hippocampus. austinpublishinggroup.com Conversely, choline supplementation can stimulate hippocampal cell division and enhance neurogenesis in the dentate gyrus of the adult brain. austinpublishinggroup.com These effects are linked to choline's role in modifying DNA and histone methylation, which alters the expression of genes crucial for learning and memory processes. nih.govaustinpublishinggroup.com
Moreover, choline-containing phospholipids can modulate the activity of transglutaminase in primary astrocyte cultures. nih.gov Transglutaminase is an enzyme involved in cell signal transduction, differentiation, and apoptosis, highlighting another pathway through which choline can impact glial cell function and, consequently, neuronal health. nih.gov
Electrophysiological studies, primarily using the model organism Caenorhabditis elegans and the parasitic nematode Haemonchus contortus, have led to the discovery and characterization of novel ion channels that are directly gated by choline. These findings suggest that choline can function as a bona fide neurotransmitter, acting on specific cys-loop ligand-gated ion channels (LGICs). researchgate.netscielo.org.mx
A key discovery in this area is the characterization of LGC-40, a member of the cys-loop ligand-gated chloride channel family. researchgate.netmdpi.com When expressed in Xenopus oocytes, Hco-LGC-40 from H. contortus was shown to be a functional ion channel that responds to both acetylcholine and choline in a dose-dependent manner, with EC₅₀ values in the low micromolar range. researchgate.netmdpi.com The EC₅₀ value for choline was determined to be 2.3 ± 0.37 µM, with a Hill coefficient of 2.8 ± 0.12, suggesting that multiple choline molecules are required to open the channel. researchgate.net This high sensitivity to choline indicates that it may act as a neurotransmitter or neuromodulator at this receptor in parasitic nematodes. researchgate.netmdpi.com
Further research in C. elegans has identified a family of acetylcholine-gated anion channels that are preferentially gated by choline. scielo.org.mxmdpi.com This family includes LGC-40, LGC-57, and LGC-58. scielo.org.mxmdpi.com Electrophysiological analysis of these channels expressed in Xenopus oocytes revealed that they all showed a preference for choline over acetylcholine, with EC₅₀ values for choline being 2.5 to 3-fold lower than for acetylcholine. This preferential activation by choline, the metabolite of acetylcholine, suggests a distinct signaling role for this compound at cholinergic synapses.
Interestingly, some of these channels can form heteromeric complexes. For example, Hco-LGC-40 can associate with Hco-ACC-1, another type of acetylcholine-gated chloride channel, to form a heteromeric channel with a lower sensitivity to acetylcholine. researchgate.netmdpi.com This ability to form different channel combinations adds another layer of complexity and functional diversity to cholinergic signaling in these organisms.
These electrophysiological characterizations have provided direct evidence for the existence of choline-gated ion channels and have begun to elucidate their functional properties, paving the way for a deeper understanding of choline's role as a signaling molecule in the nervous system.
Table 4: Electrophysiological Properties of Choline-Gated Ion Channels in Model Organisms
| Channel | Organism | Expression System | Agonist | EC₅₀ (µM) | Hill Coefficient | Reference |
| Hco-LGC-40 | Haemonchus contortus | Xenopus oocytes | Choline | 2.3 ± 0.37 | 2.8 ± 0.12 | researchgate.net |
| Hco-LGC-40 | Haemonchus contortus | Xenopus oocytes | Acetylcholine | 4.9 | Not Specified | mdpi.com |
| LGC-57 | Caenorhabditis elegans | Xenopus oocytes | Choline | Lower than Acetylcholine | Not Specified | |
| LGC-58 | Caenorhabditis elegans | Xenopus oocytes | Choline | Lower than Acetylcholine | Not Specified | |
| LGC-40 | Caenorhabditis elegans | Xenopus oocytes | Choline | Lower than Acetylcholine | Not Specified |
Advanced Applications in Materials Science and Research Tools
Integration in Deep Erotic Solvents (DES) and Ionic Liquids (ILs)
Choline (B1196258) gluconate is a component of a growing class of novel solvents known as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs). These substances are gaining significant attention for their unique properties and potential applications across various scientific and industrial fields.
Formulation and Physicochemical Properties of Choline Gluconate-Based DES/ILs
Deep Eutectic Solvents are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that, at a specific molar ratio, exhibit a much lower melting point than the individual components. mdpi.com Choline chloride is a common HBA used in the formation of DESs. mdpi.com While specific research on this compound-based DES is still emerging, the principles of DES formation can be applied. In such a system, the choline cation would act as the HBA, and the gluconate anion, with its multiple hydroxyl groups, could function as the HBD.
Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature. mdpi.com They are valued for their low vapor pressure, high ionic conductivity, and excellent solvating abilities. nih.gov Choline-based ILs, in particular, are noted for being derived from an essential nutrient, suggesting a higher degree of biodegradability and lower toxicity compared to other ILs. nih.govnih.gov
The physicochemical properties of these solvents, such as viscosity, density, and polarity, can be tuned by altering the constituent ions. nih.gov For instance, the viscosity of choline chloride-based DESs is known to be relatively high, which can be a drawback for applications like electrodeposition. polimi.it However, properties like high ionic conductivity make them suitable for electrochemical applications. nih.gov The addition of water can also significantly impact the properties of DESs, often increasing conductivity. chemicalpapers.com
Solubilization Properties for Insoluble Compounds
A significant advantage of choline-based ILs and DESs is their ability to dissolve a wide range of organic, inorganic, and polymeric materials. mdpi.com This has led to their investigation as "green" functional excipients to enhance the solubility of poorly water-soluble drugs and other compounds. mdpi.comnih.gov
Studies have shown that choline-based ILs can significantly increase the solubility of poorly soluble active pharmaceutical ingredients. mdpi.comresearchgate.net For example, the solubility of drugs like ferulic acid and rutin was found to be considerably higher in the presence of choline-amino acid ILs compared to water alone. mdpi.comnih.gov This enhanced solubility is attributed to the various intermolecular interactions that these liquids can establish. nih.gov The use of choline chloride-glycerol/urea DESs has also demonstrated potential in enhancing the solubility of several drugs in aqueous solutions. nih.gov
Interactive Data Table: Solubility Enhancement with Choline-Based Ionic Liquids
| Drug | Ionic Liquid | Increase in Solubility | Reference |
| Ferulic Acid | Choline-Amino Acid ILs | Significantly Higher than Water | mdpi.com |
| Rutin | Choline-Amino Acid ILs | Significantly Higher than Water | mdpi.com |
| Glibenclamide | Choline-Tryptophan IL | Enhanced Solubility | researchgate.net |
| Zafirlukast | Choline-Proline IL | 35- to 37-fold improvement | researchgate.net |
Applications in Electrochemical Deposition and Surface Engineering (related to choline salts)
Choline chloride-based deep eutectic solvents, often referred to as Ethaline (a mixture of choline chloride and ethylene (B1197577) glycol), are widely used as electrolytes in the electrodeposition of metals and alloys. nanomedicine-rj.commdpi.com These solvents offer a wider electrochemical window compared to aqueous solutions, which is advantageous for plating metals with low reduction potentials. acs.org This helps in limiting side reactions like hydrogen evolution. acs.org
Research has demonstrated the successful electrodeposition of various metals, including tin (Sn) and cobalt (Co), from choline chloride-based DESs. chemicalpapers.comnanomedicine-rj.com The morphology, composition, and roughness of the resulting metal deposits can be influenced by factors such as temperature and the presence of additives. nanomedicine-rj.com For instance, in the electrodeposition of tin, higher temperatures can lead to a more uniform coating. nanomedicine-rj.com The addition of water to the DES can also affect the deposition process, in some cases leading to a more uniform and bright deposit, as seen with cobalt. chemicalpapers.com
Furthermore, choline chloride-based DESs have been employed in the electrodeposition of alloys like zinc-nickel (ZnNi) for corrosion protection. polimi.itacs.org
Development as Research Probes and Diagnostic Agents
The components of this compound, namely choline and gluconate, have been individually utilized in the development of research probes and diagnostic agents.
Use of Labeled Gluconate in Diagnostic Imaging Research (e.g., 99mTc-gluconate for tumor visualization)
Technetium-99m gluconate (99mTc-gluconate), also referred to as 99mTc-GHA, is a radiopharmaceutical that has been used for brain tumor imaging. nih.gov Its uptake in tumor tissue is thought to be related to factors such as increased vascularity, capillary permeability, and potentially an active transport mechanism, as it is a glucose analog. nih.gov
Studies have shown that 99mTc-gluconate can be valuable in detecting residual or recurrent tumors after surgery or radiotherapy. nih.gov Recent research has also explored its potential as an imaging agent for endogenous hydrogen sulfide, which is generated in hypoxic cells and tissues, suggesting its utility in imaging various diseases related to hypoxia. snmjournals.org
Interactive Data Table: Research Findings on 99mTc-gluconate
| Application | Key Finding | Reference |
| Brain Tumor Imaging | Useful for detecting residual/recurrent tumors. | nih.gov |
| Hypoxia Imaging | Shows higher uptake in ischemic (hypoxic) tissue. | snmjournals.org |
Development of this compound as a Research Tool for Metabolic Studies
Choline is an essential nutrient involved in numerous metabolic pathways, including the synthesis of phospholipids (B1166683) and the neurotransmitter acetylcholine (B1216132). It can also be metabolized to betaine (B1666868), a methyl group donor. examine.com Given its central role in metabolism, choline and its derivatives are important tools in metabolic research.
While direct studies on this compound as a specific research tool for metabolic studies are not extensively documented in the provided search results, the individual components suggest its potential. The metabolic fate of both choline and gluconate can be traced using isotopic labeling to investigate various metabolic processes. Alterations in choline intake have been associated with changes in cardiometabolic parameters, highlighting its importance in metabolic health. examine.com
Role in Advanced Delivery Systems (Focus on Material Science and Formulation)
This compound is increasingly being investigated for its role in advanced drug delivery systems, where it functions as a versatile excipient. Its properties as an ionic liquid (IL) contribute to its utility in enhancing the permeation of therapeutic agents and its incorporation into various carrier systems designed to deliver biomolecules effectively.
Mechanistic Principles of Permeation Enhancement (e.g., electrostatic and paracellular transport)
Choline-based ionic liquids (CILs), a class of compounds to which this compound belongs, are recognized for their ability to enhance the transport of therapeutic molecules across biological membranes. The mechanisms behind this permeation enhancement are multifaceted and involve both transcellular and paracellular pathways.
Electrostatic Interactions and Transcellular Transport:
Paracellular Transport and Tight Junction Modulation:
The paracellular pathway, the route between adjacent cells, is primarily regulated by tight junctions. These protein complexes control the passage of molecules through the intercellular space. Choline-based ionic liquids have been shown to transiently open these tight junctions, thereby facilitating the paracellular transport of molecules that would otherwise be too large or too hydrophilic to cross the cell membrane. This mechanism is particularly important for the delivery of macromolecules like peptides and proteins. Research has indicated that CILs can facilitate the paracellular transport of glucagon by transiently opening these intercellular junctions nih.gov. The reversible nature of this interaction is a key advantage, as it allows the barrier function of the epithelium to be restored after the drug has been delivered.
Evaluation of Carrier Systems Incorporating this compound for Biomolecules
The unique properties of this compound make it a suitable component for various advanced drug delivery carrier systems designed for biomolecules. These systems aim to protect the biomolecule from degradation, improve its solubility, and facilitate its transport to the target site. While specific data on this compound in some of these systems is limited, the principles are based on the broader class of choline-based ionic liquids and functionalized polymers.
Choline-Functionalized Copolymer Systems:
One area of research involves the incorporation of choline moieties into polymer backbones to create drug carriers. For instance, graft copolymers based on a choline ionic liquid have been developed for dual-drug delivery systems. In one such system, a polymer with choline groups was used to ionically conjugate a drug (fusidate) and physically encapsulate another (rifampicin). The performance of this system was evaluated based on drug loading and release profiles.
| System | Drug | Drug Loading (%) | Drug Release (%) | Released Concentration (μg/mL) |
|---|---|---|---|---|
| Single-Drug System | Fusidate (FUS) | 32–55 mol.% | 45–81 | 3.8–8.2 |
| Single-Drug System | Rifampicin (RIF) | 40–67 mol.% | 20–37 | 3.4–4.0 |
| Dual-Drug System | Fusidate (FUS) | - | 31–55 | 4.3–5.6 |
| Dual-Drug System | Rifampicin (RIF) | - | 19–31 | 3.3–4.0 |
Data adapted from a study on choline-functionalized graft copolymers for dual-drug delivery mdpi.com. This table presents the drug loading and release characteristics of single and dual-drug delivery systems, demonstrating the potential of choline-based carriers for controlled release.
Lipid-Based Nanoparticles:
Lipid nanoparticles, including liposomes and solid lipid nanoparticles, are another promising carrier system for biomolecules. The incorporation of this compound into these formulations could serve multiple purposes. Its surfactant-like properties could aid in the stabilization of the nanoparticle structure, while its permeation-enhancing effects could facilitate the delivery of the encapsulated biomolecule across cellular barriers. While extensive research specifically on this compound in these systems is still emerging, the known biocompatibility of choline and the potential for the gluconate anion to interact with biological systems make this a promising area of investigation.
Future Directions and Emerging Research Avenues for Choline Gluconate
Exploration of Novel and Sustainable Synthetic Routes
The conventional chemical synthesis of choline (B1196258) salts, including choline gluconate, typically involves the reaction of trimethylamine (B31210) with ethylene (B1197577) oxide and the respective acid. chemcess.com While effective, this method presents opportunities for greener and more sustainable alternatives. Future research is increasingly focused on developing novel synthetic pathways that minimize environmental impact and enhance efficiency.
One promising avenue is the exploration of biocatalytic and enzymatic synthesis . Enzymes, as natural catalysts, operate under mild conditions and exhibit high specificity, reducing the need for harsh chemicals and minimizing byproduct formation. nih.gov Research into enzymes like choline oxidase, which catalyzes the oxidation of choline, could be leveraged to develop biocatalytic routes for choline salt production. nih.gov The use of whole-cell biocatalysts is another area of interest, as they offer the advantage of cofactor regeneration, although they may require metabolic engineering to optimize yields. scispace.com
Furthermore, the principles of green chemistry , such as atom economy and the use of renewable feedstocks, are guiding the development of new synthetic strategies. chemijournal.com This includes exploring the use of bio-based starting materials and solvent-free reaction conditions. For instance, the synthesis of choline-based ionic liquids from renewable sources like amino acids and carbohydrates is gaining traction and could inspire similar approaches for this compound. rsc.orgteknoscienze.com A method for producing choline salts of hydroxy organic carboxylic acids, such as gluconic acid, from choline chloride using ion exchange resins has also been described, offering a pathway that can be further optimized for sustainability. googleapis.com
Future research in this area will likely focus on:
Identifying and engineering enzymes for the specific and efficient synthesis of this compound.
Developing one-pot synthesis methods that reduce purification steps and waste generation.
Utilizing renewable resources for the production of both the choline and gluconate moieties.
Development of High-Throughput Analytical Platforms for this compound and its Metabolites
A deeper understanding of the in vivo behavior of this compound necessitates the development of advanced analytical platforms for its sensitive and rapid quantification, along with its various metabolites. The analysis of choline and its derivatives in biological samples can be challenging due to their low concentrations and structural diversity. drugbank.com
Currently, liquid chromatography-mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the gold standards for the analysis of choline and its metabolites. drugbank.com These techniques offer high sensitivity and specificity, allowing for the detection of compounds in the low picomolar to nanomolar range. drugbank.com Methods such as hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS have been successfully employed for the simultaneous analysis of choline and its metabolites in various biological matrices, including plasma and milk.
Future advancements are expected in the development of high-throughput analytical platforms . This includes the automation of sample preparation and analysis, which can significantly increase sample throughput and reduce analysis time. For instance, fully automated systems that integrate deproteination and internal standard addition with LC-MS/MS analysis can analyze samples in as little as five minutes per sample.
The development of novel derivatization agents and optimized chromatographic methods will also be crucial for enhancing the detection of this compound and its metabolites. The goal is to create robust and validated methods that can be applied in large-scale clinical and research settings to correlate this compound levels with physiological and pathological states.
| Analytical Platform | Key Features & Applications |
| LC-MS/MS | High sensitivity and specificity for quantifying choline and its metabolites in biological fluids. drugbank.com |
| UPLC-MS/MS | Ultra-performance liquid chromatography for faster and more efficient separation of analytes. |
| Automated Systems | Integration of sample preparation and analysis for high-throughput screening. |
| HILIC | Effective for the separation of polar compounds like choline and its metabolites. |
Advanced Computational Studies to Predict Novel Properties and Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and interactions of chemical compounds, and this compound is no exception. Advanced computational studies can provide insights into the molecular structure, dynamics, and interactions of this compound that are difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to investigate the electronic structure and properties of molecules. DFT calculations can predict various properties of this compound, such as its optimal geometry, vibrational frequencies, and reactivity. Such studies have been employed to understand the interactions within choline-based deep eutectic solvents. rsc.org
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in aqueous solution or in contact with biological membranes. MD simulations can reveal how this compound interacts with water molecules, ions, and biomolecules, providing insights into its solubility, stability, and potential biological activity. These simulations have been used to investigate the role of choline-based amino acid ionic liquids in various applications.
Future computational research on this compound will likely focus on:
Developing accurate force fields for MD simulations of this compound and its interactions with complex biological systems.
Using multiscale modeling approaches to bridge the gap between quantum mechanical calculations and large-scale simulations.
Employing machine learning and artificial intelligence to predict the properties and activities of novel this compound derivatives.
These computational studies will not only enhance our fundamental understanding of this compound but also guide the design of new applications in areas such as drug delivery and materials science.
Expanding the Role of this compound in Green Chemistry and Industrial Processes
The unique properties of choline-based compounds, including their low toxicity and biodegradability, make them attractive candidates for applications in green chemistry and various industrial processes. rsc.org this compound, with its combination of a biocompatible cation and an anion derived from a renewable resource, is particularly well-suited for such applications.
One of the most promising areas is the use of this compound as a component of deep eutectic solvents (DESs) and ionic liquids (ILs) . These solvents are gaining attention as environmentally friendly alternatives to traditional volatile organic compounds. rsc.org Choline-based DESs have shown potential in a variety of applications, including biomass processing, CO2 capture, and as media for enzymatic reactions. rsc.org The presence of the gluconate anion could impart specific properties to these solvents, such as enhanced biocompatibility and tailored solvation capabilities.
In addition to its role in green solvents, this compound has potential applications as a:
Biocompatible surfactant: Its amphiphilic nature suggests it could be used in formulations for personal care products, detergents, and in agricultural applications to enhance the effectiveness of pesticides. solubilityofthings.com
Corrosion inhibitor: Quaternary ammonium (B1175870) salts have been investigated for their ability to inhibit the corrosion of metals, and this compound could offer a non-toxic alternative.
Component in functional materials: The ability of choline and gluconate to form hydrogen bonds could be exploited in the design of novel hydrogels, bioplastics, and other biocompatible materials.
Future research will be directed towards synthesizing and characterizing this compound-based DESs and ILs, and evaluating their performance in various industrial applications. The aim is to leverage the sustainable and non-toxic nature of this compound to develop greener and more efficient industrial processes.
Further Mechanistic Investigations into Its Biochemical and Cellular Modulatory Effects in Diverse Model Systems
While the general biochemical roles of choline are well-established, the specific modulatory effects of this compound at the cellular and molecular level require further investigation. drugbank.comnih.gov Choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is essential for cell membrane integrity and lipid metabolism. drugbank.comoregonstate.edu The gluconate component, a carbohydrate, can also participate in cellular metabolism. karger.com
Future research should focus on elucidating the detailed mechanisms by which this compound influences cellular processes in a variety of model systems, from cell cultures to animal models. This includes investigating its effects on:
Signal transduction pathways: Choline metabolites are known to act as second messengers. oregonstate.edu Studies are needed to determine how this compound affects key signaling pathways involved in cell growth, differentiation, and apoptosis.
Gene expression: Choline supplementation has been shown to influence the expression of genes involved in macronutrient metabolism. nih.gov The impact of this compound on the epigenome and transcriptome should be explored.
Neuronal function: Given choline's role as a precursor to acetylcholine, further studies are warranted to explore the effects of this compound on neuronal development, synaptic plasticity, and cognitive function. nih.gov
Microbiota interactions: The gut microbiota can produce gluconate, and choline metabolism is also influenced by gut bacteria. karger.com Investigating the interplay between this compound and the gut microbiome is a critical area for future research.
These mechanistic studies will provide a deeper understanding of the physiological effects of this compound and could reveal novel therapeutic targets for a range of diseases.
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic, systems-level understanding of the biological effects of this compound. teknoscienze.com Integrating data from these different platforms can provide a comprehensive picture of how this compound influences cellular networks and physiological processes.
Metabolomics can be used to profile the changes in the metabolome of a biological system in response to this compound administration. This can help to identify novel metabolic pathways affected by the compound and to discover biomarkers of its effects. animbiosci.orgmdpi.com
Proteomics can identify changes in the proteome, revealing which proteins and cellular pathways are modulated by this compound. frontiersin.orgmdpi.com This can provide insights into the compound's mechanism of action and identify potential protein targets. Chemoproteomics approaches using probes can identify direct protein interactors of choline metabolites. nih.gov
Genomics and transcriptomics can be used to investigate how genetic variations influence the response to this compound and how the compound affects gene expression. nih.govbiorxiv.org This can help to identify individuals who may benefit most from this compound supplementation and to understand the genetic basis of its effects.
A systems biology approach, which integrates data from all omics platforms, will be crucial for building predictive models of the biological effects of this compound. nih.govchalmers.se This will enable a more personalized and precise approach to its application in nutrition and medicine. The future of this compound research lies in the convergence of these high-throughput technologies to unravel its complex biological roles and to translate this knowledge into tangible benefits for human health and industry.
| Omics Technology | Application in this compound Research |
| Metabolomics | Profiling of metabolic changes and biomarker discovery. animbiosci.orgmdpi.com |
| Proteomics | Identification of protein targets and modulated pathways. frontiersin.orgnih.gov |
| Genomics | Study of genetic variations influencing response. nih.govnih.gov |
| Transcriptomics | Analysis of changes in gene expression. nih.govbiorxiv.org |
| Systems Biology | Integrated analysis for a holistic understanding. nih.govchalmers.se |
Q & A
Q. What are the standard analytical methods for quantifying choline gluconate purity in research samples, and how are they validated?
this compound purity is typically assessed using titrimetric methods (e.g., acid-base titration) and validated against moisture content (via Karl Fischer titration) and free acid quantification. For example, Method III (indicator endpoint titration) demonstrated high precision in replicate assays of production samples, with a variability of ±0.2% . Researchers should report moisture and free acid levels to contextualize purity results, as these factors influence assay accuracy. Validation requires triplicate measurements and statistical analysis (e.g., standard deviation) to confirm reproducibility .
Q. How is this compound synthesized in laboratory settings, and what are the critical parameters for ensuring stoichiometric accuracy?
this compound is synthesized by titrating choline bicarbonate with gluconic acid to a neutral pH (e.g., pH 7.4). Critical parameters include:
- Precise pH control to avoid over-acidification, which increases free gluconic acid content.
- Temperature regulation during titration to prevent decomposition.
- Post-synthesis drying protocols to minimize residual moisture, which can skew purity assays .
Documentation of reaction conditions (e.g., molar ratios, titration endpoints) is essential for replicability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Discrepancies often arise from differences in bioavailability, metabolic pathways, or experimental design. For example, in hepatic steatosis studies, this compound’s effects may vary due to species-specific metabolism or dietary choline intake in animal models . Mitigation strategies include:
Q. What methodologies are recommended for assessing this compound’s stability under varying storage conditions, and how do degradation products impact experimental outcomes?
Stability studies should employ accelerated aging protocols (e.g., elevated temperature/humidity) with HPLC or NMR to track degradation products like gluconic acid or oxidized choline derivatives. For instance, moisture content >30% in this compound samples correlates with accelerated hydrolysis . Researchers must:
- Pre-treat samples with desiccants or inert gas purging.
- Include stability-indicating assays in long-term studies.
- Report storage conditions (temperature, humidity, container type) in metadata .
Q. How can experimental designs be optimized to isolate this compound’s effects from confounding variables in neurochemical studies?
In synaptic vesicle research, this compound is used to modulate membrane conductance. To isolate its effects:
- Use choline-free controls and parallel experiments with alternative salts (e.g., choline aspartate).
- Employ blockers for non-target ion channels (e.g., bafilomycin A1 for H+ ATPase inhibition).
- Quantify glutamate storage changes via radiolabeled [³H]L-glutamate uptake assays .
Statistical tools like ANOVA with post-hoc tests can differentiate treatment-specific outcomes from background noise .
Methodological Guidance for Data Analysis
Q. What statistical approaches are most effective for analyzing variability in this compound assay data, particularly in high-throughput studies?
For replicate assays (e.g., 9 replicates with ±0.2% variability), use:
Q. How should researchers document this compound synthesis and characterization to ensure reproducibility in publications?
Follow ACS guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
